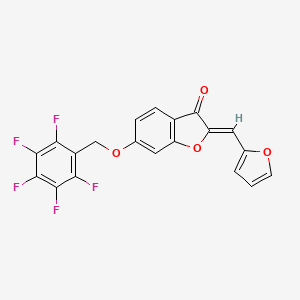

(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one

Vue d'ensemble

Description

(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a unique structure with a furan ring and a perfluorophenyl group, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one typically involves a multi-step process One common method includes the formation of the benzofuran core through a cyclization reactionThe perfluorophenylmethoxy group is then attached using nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow synthesis can also be employed to scale up the production while maintaining consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research indicates that benzofuran derivatives exhibit substantial anti-inflammatory effects. For instance, compounds similar to (Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one have been shown to significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins IL-1 and IL-8 by up to 98% in certain studies . This suggests that the compound could be effective in treating chronic inflammatory conditions.

Antibacterial Activity

Benzofuran derivatives have also been explored for their antibacterial properties. A study highlighted the potential of furan-based compounds as inhibitors of bacterial Mur ligases, which are crucial in peptidoglycan biosynthesis. These findings indicate that this compound could serve as a lead compound for developing new antibacterial agents .

Photophysical Properties

The incorporation of perfluorophenyl groups into benzofuran structures enhances their photophysical properties, making them suitable for applications in organic electronics and photonic devices. The unique electronic characteristics imparted by fluorinated groups can improve the performance of organic light-emitting diodes (OLEDs) and solar cells.

Case Study 1: Anti-inflammatory Efficacy

A study on a related benzofuran derivative demonstrated a marked reduction in inflammatory markers in vitro. The compound was tested on human macrophages, showing a decrease in NF-κB activity, which is pivotal in mediating inflammation .

Case Study 2: Antibacterial Mechanism

In another investigation, furan-based benzene dicarboxylic acid derivatives were synthesized and tested against various bacterial strains. The results indicated that these compounds exhibited competitive inhibition against MurD ligase, showcasing their potential as novel antibacterial agents .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting or activating their functions. This can lead to changes in cellular processes, such as apoptosis (programmed cell death) in cancer cells or the inhibition of bacterial growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzofuran: The parent compound, known for its biological activities.

Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.

Fluorobenzene: Contains a fluorine atom, similar to the perfluorophenyl group in the target compound.

Uniqueness

(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one is unique due to its combination of a furan ring, a benzofuran core, and a perfluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Activité Biologique

(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of furan derivatives. Its unique structural features suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure includes a furan moiety, a benzofuran core, and a perfluorophenyl methoxy group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Many furan derivatives have shown effectiveness against various bacteria and fungi.

- Anticancer Properties : Certain furan-based compounds have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation through various biochemical pathways.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in disease processes, such as Mur ligases, which are crucial for bacterial cell wall synthesis .

- Cellular Pathway Modulation : The compound might interact with cellular signaling pathways, influencing processes like apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Scavenging : Furan derivatives are known to exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Antimicrobial Activity

A study demonstrated that furan-based compounds exhibit significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism involved competitive inhibition of bacterial enzymes critical for cell wall synthesis .

Anticancer Research

In vitro studies have shown that related benzofuran derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate the expression of pro-apoptotic and anti-apoptotic proteins suggests a promising therapeutic avenue .

Anti-inflammatory Effects

Research has indicated that certain furan derivatives can inhibit the activity of phosphoinositide 3-kinases (PI3K), which play a role in inflammatory responses. This inhibition was linked to reduced leukocyte recruitment in animal models of acute inflammation .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H9F5O4/c21-15-12(16(22)18(24)19(25)17(15)23)8-28-10-3-4-11-13(6-10)29-14(20(11)26)7-9-2-1-5-27-9/h1-7H,8H2/b14-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNJHAZQIYKGQE-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H9F5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.